molecular formula C8H9N3 B1403551 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole CAS No. 1403766-95-9

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole

Cat. No. B1403551
M. Wt: 147.18 g/mol
InChI Key: INLBWPIAKPGPMI-UHFFFAOYSA-N
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Description

“2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 . This compound is a derivative of imidazole, a heterocyclic organic compound that is important in various biological applications .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications. One common method for the synthesis of imidazole derivatives involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropyl group attached to the 5-position of the imidazole ring . The compound also has a cyano group and a methyl group attached to the 2-position and 1-position of the imidazole ring, respectively .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions due to the presence of the imidazole ring. These reactions often involve the formation of bonds around the imidazole ring, with the specific reaction mechanisms and outcomes depending on the functional groups present on the imidazole ring .


Physical And Chemical Properties Analysis

“2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole” is a compound with a molecular weight of 147.18 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Activity in Cardiotonics

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole derivatives have been synthesized and evaluated for inotropic activity, revealing the essential role of a cyano group on the imidazole rings for desired pharmacological profiles. One such compound, 4(5)-Cyano-2,2'-bi-1H-imidazole, demonstrated significant inotropic activity, suggesting its potential in cardiotonic applications (Matthews et al., 1990).

Chemical Synthesis Techniques

Research on 1-Methyl-2-(1′-cyano-1′-trimethylsilyloxy)alkyl-1H-imidazoles has shown efficient methods for generating reactive acyl species from stable carbonyl compounds, presenting a novel approach in chemical synthesis (Ohta et al., 1985).

Crystal Structure Analysis

Studies on compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole have provided insights into crystal structures and electron density distribution, which are critical in understanding molecular interactions and design (Boechat et al., 2016).

Development of Cytotoxic Agents

Research into the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles has led to the development of compounds with significant cytotoxic activity against various human tumor cell lines, highlighting their potential in cancer therapy (Bellina et al., 2008).

Interaction Studies in Imidazole Derivatives

Investigations into cyano-cyano and chloro-cyano interactions in imidazole derivatives have provided valuable insights into weak intermolecular interactions, which are crucial for understanding molecular behavior and designing new compounds (Kubicki, 2004).

Antibacterial and Antitubercular Activity

Research on 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold has shown promising results in antibacterial and antitubercular activity, contributing to the development of new antimicrobial agents (Kalaria et al., 2014).

Future Directions

Imidazole derivatives, including “2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole”, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on improving the synthesis methods and exploring new applications of these compounds.

properties

IUPAC Name

5-cyclopropyl-1-methylimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-7(6-2-3-6)5-10-8(11)4-9/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLBWPIAKPGPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220050
Record name 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole

CAS RN

1403766-95-9
Record name 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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